2-(Methyl-thiophen-3-ylmethyl-amino)-ethanol
Description
Properties
IUPAC Name |
2-[methyl(thiophen-3-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9(3-4-10)6-8-2-5-11-7-8/h2,5,7,10H,3-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJZBJNFOCJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 2 Methyl Thiophen 3 Ylmethyl Amino Ethanol
Established Synthetic Routes to 2-(Methyl-thiophen-3-ylmethyl-amino)-ethanol
While a single, universally established route for the synthesis of this compound may not be exclusively documented, its structure lends itself to two primary and highly feasible synthetic strategies: reductive amination and nucleophilic substitution.
One common approach involves the reductive amination of 3-thiophenecarboxaldehyde (B150965) with 2-(methylamino)ethanol (B44016). chemistrysteps.comscienceinfo.commasterorganicchemistry.com This one-pot reaction typically proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to the target tertiary amine. wikipedia.orgyoutube.com
Alternatively, the synthesis can be achieved through the nucleophilic substitution of a suitably activated 3-methylthiophene (B123197) derivative. This would involve the reaction of 2-(methylamino)ethanol with a 3-(halomethyl)thiophene, such as 3-(chloromethyl)thiophene (B1314076) or 3-(bromomethyl)thiophene, in the presence of a base.
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. For the reductive amination pathway, key parameters include the choice of reducing agent, solvent, and pH. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed reducing agents for this transformation due to their selectivity for imines over aldehydes. scienceinfo.commasterorganicchemistry.com The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or an ethereal solvent like tetrahydrofuran (B95107) (THF). Maintaining a weakly acidic pH is crucial for the formation of the iminium ion intermediate without causing significant decomposition of the reactants or the reducing agent.
For the nucleophilic substitution route, the choice of solvent and base is critical. A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), is often used to facilitate the SN2 reaction. A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the hydrohalic acid byproduct. The reaction temperature can also be adjusted to optimize the rate of reaction and minimize the formation of byproducts.
| Synthetic Route | Precursors | Reagents | Solvent | Temperature | Reported Yields (for analogous reactions) |
|---|---|---|---|---|---|
| Reductive Amination | 3-Thiophenecarboxaldehyde, 2-(Methylamino)ethanol | NaBH(OAc)₃ or NaBH₃CN, Acetic Acid (catalytic) | DCM or THF | Room Temperature | 70-90% |
| Nucleophilic Substitution | 3-(Bromomethyl)thiophene, 2-(Methylamino)ethanol | Triethylamine or DIPEA | Acetonitrile or DMF | Room Temperature to 50°C | 65-85% |
The target molecule, this compound, possesses a chiral center at the carbon atom of the ethanol (B145695) moiety if a chiral starting material is used. If an enantiomerically pure form of 2-(methylamino)ethanol is employed in the synthesis, the stereochemistry of the final product will be retained. This is because neither the reductive amination nor the nucleophilic substitution reactions typically affect the stereocenter of the amine component.
Regioselectivity is a critical consideration in the synthesis of any substituted thiophene (B33073). To obtain the desired 3-substituted product, it is imperative to start with a thiophene precursor that is already functionalized at the 3-position, such as 3-thiophenecarboxaldehyde or 3-(halomethyl)thiophene. The synthesis of such precursors requires regioselective methods for thiophene functionalization, which can be achieved through various strategies, including directed ortho-metalation or the use of specific starting materials in ring-forming reactions. nih.govacs.org
The formation of this compound via reductive amination proceeds through a two-step mechanism. scienceinfo.com The first step is the nucleophilic attack of the secondary amine, 2-(methylamino)ethanol, on the carbonyl carbon of 3-thiophenecarboxaldehyde. This is followed by dehydration to form an iminium ion. In the second step, the hydride reducing agent delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.
In the case of the nucleophilic substitution pathway, the reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of 2-(methylamino)ethanol acts as a nucleophile and attacks the electrophilic carbon of the 3-(halomethyl)thiophene, displacing the halide leaving group in a single concerted step.
Exploration of Precursor Compounds and Starting Materials
The primary precursors for the synthesis of this compound are 3-substituted thiophenes and 2-(methylamino)ethanol.
3-Substituted Thiophene Precursors:
3-Thiophenecarboxaldehyde: This can be prepared from 3-bromothiophene (B43185) or 3-lithiothiophene through various formylation reactions.
3-(Halomethyl)thiophene: This can be synthesized from 3-methylthiophene via radical halogenation or from 3-thiophenemethanol (B153581) via conversion of the alcohol to a halide. The synthesis of thiophene-3-ethanol, a related precursor, has been documented. google.com
Amine Precursor:
2-(Methylamino)ethanol: This is a commercially available starting material.
The synthesis of various substituted thiophenes, which can serve as precursors, is well-documented and includes methods like the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann thiophene synthesis. derpharmachemica.combohrium.com
Design and Synthesis of this compound Derivatives
The chemical structure of this compound offers several sites for modification to generate a library of derivatives. The thiophene moiety is a particularly attractive site for diversification due to its rich chemistry.
The thiophene ring can be functionalized using a variety of synthetic methods to introduce a wide range of substituents. These modifications can be performed on a suitable thiophene precursor prior to its coupling with 2-(methylamino)ethanol, or in some cases, on the final product itself.
Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. The position of substitution (C2 or C5) is directed by the existing substituent at C3.
Metal-Catalyzed Cross-Coupling Reactions: A powerful strategy for introducing aryl, heteroaryl, or alkyl groups onto the thiophene ring is through metal-catalyzed cross-coupling reactions. rsc.orgjcu.edu.au This typically involves the initial synthesis of a halogenated derivative of this compound, which can then be subjected to reactions such as Suzuki, Stille, or Heck coupling.
| Derivative | Substituent on Thiophene Ring | Synthetic Strategy | Key Precursor |
|---|---|---|---|
| 2-((2-Bromo-3-methyl-thiophen-3-ylmethyl)(methyl)amino)ethanol | -Br at C2 | Electrophilic Bromination | 3-Methylthiophene |
| 2-((5-Nitro-3-methyl-thiophen-3-ylmethyl)(methyl)amino)ethanol | -NO₂ at C5 | Electrophilic Nitration | 3-Methylthiophene |
| 2-((2-Phenyl-3-methyl-thiophen-3-ylmethyl)(methyl)amino)ethanol | -Phenyl at C2 | Suzuki Coupling | 2-Bromo-3-methylthiophene |
| 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)thiophen-2-yl)ethan-1-one | -C(O)CH₃ at C2 | Friedel-Crafts Acylation | 3-Methylthiophene |
Modifications of the Aminoethanol Side Chain
The aminoethanol side chain of this compound offers two primary sites for chemical modification: the secondary amine and the terminal hydroxyl group. These sites allow for a variety of synthetic transformations to modulate the compound's physicochemical properties or to attach other molecular entities.
N-Alkylation and N-Acylation: The secondary amine is a nucleophilic center amenable to N-alkylation and N-acylation. N-alkylation, the introduction of additional alkyl groups, can be challenging to achieve under mild conditions for some 2-aminothiophene derivatives. rsc.org However, methodologies have been developed utilizing bases such as caesium carbonate in solvents like dimethylformamide (DMF) to facilitate this reaction. rsc.org N-methylation, a specific form of alkylation, is a common strategy in medicinal chemistry to increase a compound's lipophilicity, which can improve its membrane permeability. monash.edu
N-acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form amides. Selective N-acylation of amino alcohols can be achieved by forming a mixed anhydride (B1165640) intermediate, which then reacts with the amino group. googleapis.com This modification introduces a carbonyl group, which can alter hydrogen bonding capabilities and steric profile.
Modification of the Hydroxyl Group: The primary hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters. These transformations can significantly alter the polarity and metabolic stability of the parent compound. Furthermore, the hydroxyl group can be converted into other functional groups that serve as chemical handles for further conjugation. nih.gov For instance, it can be transformed into an azide (B81097) or a thiol group, which are functionalities commonly used in bioconjugation strategies. nih.gov Reaction schemes for the modification of side-chain hydroxyl groups often involve initial activation, for example, by tosylation, followed by nucleophilic substitution. nih.govresearchgate.net
Table 1: Potential Modifications of the Aminoethanol Side Chain This table is generated by the AI based on representative chemical reactions.
| Reaction Type | Reagents/Conditions | Functional Group Modified | Resulting Moiety |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., Cs₂CO₃), DMF | Secondary Amine | Tertiary Amine |
| N-Acylation | Acyl chloride or Anhydride, Base | Secondary Amine | Amide |
| O-Alkylation | Alkyl halide, Strong Base (e.g., NaH) | Hydroxyl | Ether |
| O-Acylation | Acyl chloride or Anhydride, Base | Hydroxyl | Ester |
| Azidation | Ph₃P, DDQ, n-Bu₄NN₃ | Hydroxyl | Azide |
| Thiolation | Lawesson's Reagent | Hydroxyl | Thiol |
Introduction of Bioconjugatable Tags for Research Probes
To utilize this compound as a research probe for studying biological systems, it can be functionalized with bioconjugatable tags. These tags are small, bioorthogonal reactive groups that allow for covalent attachment to other molecules (e.g., proteins, fluorescent dyes) in a complex biological environment without interfering with native biochemical processes. nih.gov
The most prominent approach for bioconjugation is "click chemistry," a term that describes reactions that are highly efficient, selective, and simple to perform, often in aqueous media. sigmaaldrich.combachem.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example, forming a stable triazole ring to link two molecules. sigmaaldrich.com
Strategies for Tag Introduction: To prepare a derivative for click chemistry, an azide or a terminal alkyne handle must be installed. The aminoethanol side chain is an ideal location for introducing these tags.
Via the Hydroxyl Group: The terminal hydroxyl group can be converted into an azide. This is often achieved through a two-step process involving activation of the alcohol (e.g., as a tosylate) followed by substitution with an azide salt (e.g., sodium azide). nih.gov Alternatively, one-pot methods using reagents like triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) azide (n-Bu₄NN₃) can achieve this transformation efficiently. nih.gov To introduce an alkyne, the hydroxyl group can be etherified using a small, alkyne-containing electrophile like propargyl bromide.
Via the Amino Group: The secondary amine can be acylated with a reagent containing the desired tag, such as azidoacetic acid or a propiolic acid derivative, using standard peptide coupling conditions.
Once tagged, the probe can be "clicked" onto a corresponding reaction partner. For example, an azide-modified probe can react with an alkyne-containing fluorescent dye for imaging applications, or an alkyne-modified probe can be attached to an azide-functionalized surface for immobilization. bachem.com
Table 2: Common Bioconjugatable Tags and Their Click Chemistry Partners This table is generated by the AI based on common bioorthogonal reaction pairs.
| Bioconjugatable Tag (Handle) | Reaction Partner | "Click" Reaction Type | Resulting Linkage |
|---|---|---|---|
| Azide (-N₃) | Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |
| Azide (-N₃) | Strained Alkyne (e.g., cyclooctyne) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 1,2,3-Triazole |
| Terminal Alkyne | Azide (-N₃) | CuAAC or SPAAC | 1,2,3-Triazole |
| Thiol (-SH) | Maleimide | Thiol-Maleimide Addition | Thioether |
| Thiol (-SH) | Epoxide | Thiol-Epoxy Reaction | β-Hydroxy Thioether |
Development of Isosteres and Bioisosteres
Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. Bioisosteres are a broader class that includes groups which, when substituted, result in compounds with similar biological activity. nih.gov The application of bioisosteric replacement is a key strategy in medicinal chemistry to optimize a compound's properties, such as improving metabolic stability, altering solubility, or enhancing target affinity. nih.gov
Thiophene Ring Bioisosteres: The thiophene ring itself is often considered a bioisostere of the benzene (B151609) ring. nih.govresearchgate.net The sulfur atom's lone pair electrons contribute to an aromatic π-system, giving it properties similar to benzene. mdpi.com In drug design, substituting a benzene ring with a thiophene, or vice-versa, is a common tactic. nih.gov Other five- and six-membered aromatic heterocycles can also serve as bioisosteres for the thiophene ring. Introducing heteroatoms like nitrogen can increase polarity and reduce susceptibility to oxidative metabolism. cambridgemedchemconsulting.com
Side Chain Isosteres: The aminoethanol linker can also be modified. For instance, the ether oxygen in a related structure was shown to be a poor isostere for a methylene (B1212753) (CH₂) or sulfur (S) atom in terms of maintaining biological potency, likely due to conformational effects. nih.gov The length and flexibility of the side chain can be altered by adding or removing methylene units or by introducing rigid elements to lock the conformation. mdpi.com The hydroxyl group could be replaced with other hydrogen bond donors/acceptors, such as a thiol or a small amide, to probe interactions with a biological target.
Table 3: Potential Bioisosteric Replacements for the Thiophene Moiety This table is generated by the AI based on established principles of bioisosterism.
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Thiophene | Phenyl | Similar size and aromaticity; modulates electronic properties. |
| Thiophene | Pyridine | Introduces a hydrogen bond acceptor; increases polarity; can alter metabolic profile. cambridgemedchemconsulting.com |
| Thiophene | Furan | Classical bioisostere; alters heteroatom and hydrogen bonding potential. researchgate.net |
| Thiophene | Thiazole | Introduces a nitrogen atom; modulates dipole moment and polarity. cambridgemedchemconsulting.com |
Analytical Characterization of Synthesized Compounds for Research Purity
The identity, structure, and purity of synthesized this compound and its derivatives must be rigorously confirmed using a combination of analytical techniques to ensure data reliability for research purposes.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized compounds. nih.gov A sample is passed through a column (e.g., a reverse-phase C18 column) with a mobile phase, and compounds are separated based on their physicochemical properties. mdpi.comsielc.com Purity is determined by integrating the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. google.com HPLC methods can be optimized by adjusting the mobile phase composition (e.g., the ratio of acetonitrile to water) to achieve good peak resolution and fast analysis times. mdpi.com
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.
¹H NMR provides information about the chemical environment of hydrogen atoms. For thiophene derivatives, it allows for the assignment of protons on the thiophene ring and the side chain, with chemical shifts and coupling constants confirming the substitution pattern and connectivity. oup.comoup.comnih.gov
¹³C NMR provides information on the carbon skeleton of the molecule. nih.govnih.gov The chemical shift of each carbon atom confirms the presence of different functional groups (e.g., aromatic carbons, aliphatic carbons, carbon bearing the hydroxyl group).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula) of the synthesized compound. nih.govnih.govmdpi.com Techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used to ionize thiophene derivatives for MS analysis. nih.gov The fragmentation pattern observed in the mass spectrum can provide further evidence for the proposed structure. researchgate.nettandfonline.com
Table 4: Summary of Analytical Techniques for Characterization This table is generated by the AI based on the functions of standard analytical methods.
| Technique | Abbreviation | Information Provided |
|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Compound purity, retention time. mdpi.com |
| Proton Nuclear Magnetic Resonance | ¹H NMR | Structural information, number and type of hydrogen atoms, connectivity. oup.com |
| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Carbon skeleton structure, presence of functional groups. nih.gov |
| High-Resolution Mass Spectrometry | HRMS | Accurate molecular weight and elemental composition (molecular formula). mdpi.com |
Molecular Interactions and Mechanistic Insights of 2 Methyl Thiophen 3 Ylmethyl Amino Ethanol
Exploration of Intracellular Targets and Pathways (Cell-Free and Cellular Models)
Investigation of Protein-Ligand Interactions through Biophysical Methods:Without prior identification of protein targets, no biophysical studies on the interaction of 2-(Methyl-thiophen-3-ylmethyl-amino)-ethanol with specific proteins have been conducted or published.
Due to the lack of available scientific evidence, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Further experimental research is required to elucidate the molecular and biological properties of this compound.
No Information Found for this compound
Comprehensive searches for the chemical compound This compound have yielded no specific scientific literature detailing its molecular interactions, mechanistic insights, or cellular effects. As a result, the requested article focusing on the modulation of biochemical pathways, subcellular localization, and cellular responses of this particular compound cannot be generated.
The current body of publicly available scientific research does not appear to contain studies on the following topics for this compound:
Modulation of Specific Biochemical Pathways and Enzymes: There is no information on which, if any, biochemical pathways or enzymes are specifically modulated by this compound.
Subcellular Localization Studies: No research could be found that investigates the localization of this compound within research cell lines.
Mechanistic Elucidation of Cellular Responses (In Vitro Models):
Analysis of Cellular Signaling Cascades and Crosstalk: There are no studies detailing the impact of this compound on cellular signaling.
Impact on Cellular Homeostasis Mechanisms: Information regarding its effects on processes such as autophagy or apoptosis in research models is not available.
Molecular Mechanisms of Cellular Uptake and Efflux: The mechanisms by which this compound might enter and exit cells have not been documented.
While general information exists for related chemical moieties such as thiophene (B33073) and ethanol (B145695), and their broader effects on cellular processes, this information is not specific to the compound and therefore cannot be used to construct a scientifically accurate article as per the user's strict instructions.
It is possible that research on this compound exists but is not publicly indexed, is part of proprietary research, or the compound is primarily used in a context outside of biological research, such as in chemical synthesis. Without accessible research data, a detailed and accurate article on its biological activity cannot be produced.
Structure Activity Relationship Sar Studies of 2 Methyl Thiophen 3 Ylmethyl Amino Ethanol and Its Analogues
Systematic Modification of the Thiophene (B33073) Ring and its Substituents
The thiophene ring is a common scaffold in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring. nih.gov Its electronic properties and ability to engage in hydrogen bonding can significantly influence a molecule's interaction with biological targets. nih.gov
Positional Isomer Effects on Molecular Interaction
The position of the side chain on the thiophene ring (e.g., at the 2- versus the 3-position) is a critical determinant of a compound's biological activity. This is because the change in position alters the spatial arrangement of all other functional groups, which can dramatically affect how the molecule fits into a receptor's binding pocket.
For example, in studies of substituted ketamine analogs, it was found that substituents at the 2- and 3-positions of an aromatic ring were generally more active than those at the 4-position. mdpi.com Similarly, SAR studies on indole derivatives showed that moving a substituent from the 3-position to the 2-position resulted in higher binding affinities and a shift from partial to full agonism at the nociceptin opioid receptor. nih.gov This highlights that even subtle changes in the geometry of a molecule due to positional isomerism can lead to profound differences in pharmacological activity. A hypothetical comparison for thiophene-based compounds is presented in Table 1.
Table 1: Hypothetical Positional Isomer Effects on Receptor Binding This table is illustrative and based on general principles, as specific data for the target compound is unavailable.
| Compound | Thiophene Substitution Position | Relative Binding Affinity |
|---|---|---|
| Analog A | 2-position | 1.5x |
| Analog B | 3-position | 1.0x |
Electronic and Steric Effects of Substituents
Adding substituents to the thiophene ring can modulate the molecule's electronic and steric properties. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) alter the electron density of the ring system. mdpi.com This can influence interactions with the biological target, such as pi-pi stacking or hydrogen bonding.
The nature and position of substituents on an aromatic ring can fundamentally influence activity. For instance, in a series of 2-amino-3-aroyl-thiophenes, derivatives with 3,4-difluoro and 4-trifluoromethoxy substituents on an attached phenyl ring were found to be the most active. nih.gov Steric bulk is also a key factor; larger substituents can either provide beneficial van der Waals interactions or cause steric hindrance that prevents optimal binding.
Examination of the Amine Linker and N-Substituents
The amine group in the linker is typically a key pharmacophoric feature, often becoming protonated at physiological pH to form an ionic bond with an acidic amino acid residue in the receptor.
Influence of Alkyl Chain Length and Branching
The size and shape of the N-substituent are crucial for receptor affinity and selectivity. Modifying the N-methyl group to larger alkyl groups (ethyl, propyl, etc.) or introducing branched chains alters the lipophilicity and steric profile of the molecule. In some compound series, increasing the alkyl chain length leads to enhanced activity up to an optimal point, after which longer chains may decrease activity due to steric clashes. For instance, studies on N-alkylmorpholine derivatives found that bactericidal effects were highest for compounds with longer alkyl chains (C12 to C16). nih.gov Conversely, in a series of coumarin-based acetylcholinesterase inhibitors, a shorter two-methylene spacer was found to be optimal. nih.gov
Table 2: Hypothetical Influence of N-Alkyl Chain Length on Activity This table is illustrative and based on general principles, as specific data for the target compound is unavailable.
| Compound | N-Substituent | Lipophilicity (LogP) | Relative Potency |
|---|---|---|---|
| Analog C | -CH₃ | 1.8 | 1.0x |
| Analog D | -CH₂CH₃ | 2.2 | 2.5x |
| Analog E | -CH(CH₃)₂ | 2.5 | 1.8x |
| Analog F | -CH₂(CH₂)₂CH₃ | 3.1 | 0.9x |
Impact of Amine Basicity and pKa
The basicity of the amine, quantified by its pKa value, determines the extent of its protonation at a given pH. This is critical for forming ionic interactions with the target receptor. The pKa is influenced by the electronic environment of the nitrogen atom. nih.gov Alkyl groups are electron-donating and generally increase the basicity of amines compared to ammonia. nih.gov Therefore, primary, secondary, and tertiary alkylamines are typically more basic than ammonia. nih.gov However, steric hindrance around the nitrogen in tertiary amines can sometimes reduce their effective basicity in aqueous solutions. mdpi.com Aromatic amines are weaker bases than aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the aromatic ring, making it less available for protonation. mdpi.com
Analysis of the Ethanol (B145695) Moiety and Hydroxyl Group Modifications
The hydroxyl group of the ethanol moiety can serve as a critical hydrogen bond donor and/or acceptor, anchoring the molecule into its binding site.
Modifications to this group, such as its removal, conversion to an ether (-OR), or esterification (-OCOR), can provide valuable SAR information. If activity is lost or significantly reduced upon removal of the hydroxyl group, it suggests a crucial role in binding. For example, in a study of morphan derivatives, a subtle change in the spatial orientation of a hydroxyl moiety was enough to convert a potent agonist into a moderately potent antagonist, demonstrating the profound impact of this functional group. In other cases, masking the hydroxyl group as an ester or ether can modulate properties like cell permeability or duration of action, acting as a prodrug strategy.
Table 3: Hypothetical Impact of Hydroxyl Group Modification on Binding Affinity This table is illustrative and based on general principles, as specific data for the target compound is unavailable.
| Compound | Modification to Ethanol Moiety | Hydrogen Bonding Potential | Relative Binding Affinity |
|---|---|---|---|
| Analog G | -CH₂CH₂OH (Parent) | Donor & Acceptor | 1.0x |
| Analog H | -CH₂CH₂OCH₃ (Ether) | Acceptor only | 0.3x |
| Analog I | -CH₂CH₃ (Deoxy) | None | <0.01x |
Role of Hydroxyl Group in Hydrogen Bonding and Interaction
The hydroxyl (-OH) group in the ethanol moiety of 2-(Methyl-thiophen-3-ylmethyl-amino)-ethanol is presumed to be a crucial contributor to its biological activity, primarily through its ability to form hydrogen bonds. As both a hydrogen bond donor and acceptor, this functional group can engage in specific interactions with biological targets such as enzymes or receptors.
To investigate this, a series of analogues could be synthesized where the hydroxyl group is modified. For instance, replacing the -OH group with a methoxy (-OCH3) group would eliminate its hydrogen bond donating capability while retaining some of its steric and electronic properties. An alternative modification could be the replacement with a hydrogen atom to produce a deoxy analogue, completely removing the hydrogen bonding potential at that position. The biological activities of these analogues would then be compared to that of the parent compound. A significant decrease in activity upon modification of the hydroxyl group would underscore its importance in target binding.
Table 1: Hypothetical Analogues for Investigating the Role of the Hydroxyl Group
| Compound Name | Modification | Expected Impact on Hydrogen Bonding |
|---|---|---|
| This compound | Parent Compound | Donor and Acceptor |
| 2-Methoxy-N-(methyl-thiophen-3-ylmethyl)-ethanamine | O-Methylation | Acceptor only |
This table is a hypothetical representation for illustrative purposes.
Stereochemical Effects of Chiral Centers
The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. The spatial arrangement of substituents around this center can significantly influence the compound's interaction with chiral biological macromolecules. It is well-established that enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles.
To elucidate the stereochemical effects, the individual (R)- and (S)-enantiomers of this compound would need to be synthesized or separated from the racemic mixture. The biological activity of each enantiomer would then be assessed independently. A significant difference in potency between the two enantiomers would indicate that the stereochemistry at this center is critical for target recognition and binding, suggesting a specific three-dimensional orientation is required for optimal interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the biological activity of a series of compounds with their physicochemical properties, expressed as molecular descriptors.
Derivation and Validation of Molecular Descriptors
For a QSAR study of this compound analogues, a diverse set of molecular descriptors would be calculated for each compound. These descriptors can be broadly categorized as:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.
Steric Descriptors: Including molecular weight, volume, surface area, and specific steric parameters like molar refractivity, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Most commonly the partition coefficient (logP) or distribution coefficient (logD), which quantify the lipophilicity of the compounds.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its connectivity and branching.
Once calculated, these descriptors would be validated to ensure they are relevant and not highly inter-correlated.
Development of Predictive Models for Biological Activity
Using the calculated descriptors and the experimentally determined biological activities of the analogues, a mathematical model would be developed. Various statistical methods can be employed for this purpose, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and random forests.
The resulting QSAR model would be an equation that quantitatively links specific molecular properties to the biological activity. For example, a hypothetical model might indicate that high biological activity is associated with a specific range of logP values and the presence of a hydrogen bond donor at a particular position. The predictive power of the model would be rigorously validated using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized analogues.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) offers an alternative and complementary approach to traditional high-throughput screening. In the context of this compound, FBDD would involve identifying small molecular fragments that bind to the biological target of interest.
The thiophene ring, the methyl-amino-ethanol side chain, or smaller constituent parts could be considered as starting fragments. These fragments would be screened for binding to the target protein using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). Once a fragment that binds to a specific pocket on the target is identified, it can be grown or linked with other fragments to create a more potent and selective lead compound. For instance, if the thiophene ring is identified as a key binding fragment, medicinal chemists could explore various substitutions on the ring to enhance binding affinity and selectivity, guided by the structural information of the fragment-target complex.
Computational and Theoretical Investigations of 2 Methyl Thiophen 3 Ylmethyl Amino Ethanol
Molecular Docking and Dynamics Simulations with Target Proteins
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as 2-(Methyl-thiophen-3-ylmethyl-amino)-ethanol, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.
Prediction of Ligand-Binding Modes and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity.
Studies on various thiophene (B33073) derivatives have demonstrated their potential to interact with a wide range of biological targets. For instance, a series of novel thiophene derivatives were synthesized and docked into the active site of Human Lactate Dehydrogenase (LDH), an important target in cancer metabolism. The docking scores for these compounds ranged from -127 to -171, indicating strong potential binding affinities. nih.gov Similarly, other tetrasubstituted thiophene analogues have been investigated as potential inhibitors of SARS-CoV-2, with docking studies revealing binding energies ranging from -25.18 to -81.42 kcal/mol. gyanvihar.org
For a molecule like this compound, docking studies would likely reveal key interactions. The thiophene ring could engage in hydrophobic or π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. The secondary amine and terminal hydroxyl group are capable of forming crucial hydrogen bonds with polar residues (e.g., Serine, Threonine, Aspartate, Glutamate) or backbone atoms of the protein, anchoring the ligand in the active site.
Table 1: Representative Docking Scores of Thiophene Derivatives against Various Protein Targets
| Compound Class | Protein Target | Range of Docking Scores (kcal/mol) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Human Lactate Dehydrogenase | -127 to -171 (MolDock Score) | nih.gov |
| Spiro-indolin-oxadiazole derivatives | Human Carbonic Anhydrase IX | Approx. -5.6 | rsc.org |
Conformational Analysis and Flexibility of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexibility of a molecule like this compound is a key determinant of its ability to adopt the correct conformation to bind effectively to a target protein.
The structure of this compound features several rotatable single bonds:
The bond between the thiophene ring and the methylene (B1212753) group.
The C-N bond of the amino group.
The C-C and C-O bonds of the ethanol (B145695) tail.
This flexibility allows the molecule to adopt numerous conformations in solution. Computational studies on other thiophene-based molecules have highlighted the importance of this flexibility. For example, a study on a prochiral thiophene-based molecule on a gold surface showed that slight rotations of the thiophene groups led to two distinct, switchable conformations. nih.gov Another study on N-aromatic acetamides bearing thiophene rings revealed that the conformational preferences in solution are influenced by intramolecular interactions, such as those between the thiophene's sulfur atom and a nearby carbonyl oxygen. acs.org
For this compound, computational methods like Density Functional Theory (DFT) could be used to calculate the energy of different conformers to identify the most stable (lowest energy) arrangements in the gas phase or in solution. olemiss.edu This analysis would reveal the preferred dihedral angles and the energy barriers for rotation, providing insight into the molecule's dynamic behavior.
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations
While docking provides a rapid estimate of binding affinity, methods like MM/PBSA and FEP offer more accurate calculations of binding free energy by incorporating solvent effects and molecular dynamics.
MM/PBSA and its variant MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are popular post-processing methods for estimating the free energy of binding from molecular dynamics simulation snapshots. mdpi.comfrontiersin.org The binding free energy is calculated by combining the molecular mechanics energies of the components with continuum solvation models and subtracting the energies of the individual receptor, ligand, and complex. nih.gov This approach has been widely used to rescore docking results and improve the identification of true active compounds from large virtual screening libraries. mdpi.com Although computationally more intensive than standard docking, MM/PBSA provides a more physically realistic estimate of binding affinity. frontiersin.orgresearchgate.net
For this compound, an MM/PBSA study would involve running a molecular dynamics simulation of its complex with a target protein. Snapshots from this simulation would then be analyzed to calculate the average binding free energy, providing a more refined prediction of its binding potency.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed insights into the electronic properties of a molecule, which govern its reactivity, stability, and spectroscopic characteristics.
Electronic Structure, Frontier Orbitals, and Electrostatic Potential Maps
The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are frequently used to determine properties like the distribution of electron density and the energies of molecular orbitals. rsc.org
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. rsc.org
Studies on various thiophene derivatives have reported their HOMO-LUMO energy gaps. For example, in a series of thiophene-based oxadiazole and triazole derivatives, the calculated ΔE values were found to correlate with their observed antiproliferative activity. rsc.org
Electrostatic Potential (ESP) Maps: ESP maps illustrate the charge distribution on the surface of a molecule. These maps are invaluable for predicting non-covalent interactions. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, an ESP map would likely show negative potential around the sulfur atom of the thiophene ring and the oxygen of the hydroxyl group, and positive potential around the amine and hydroxyl hydrogens, highlighting their potential roles as hydrogen bond donors and acceptors.
Table 2: Representative Quantum Chemical Parameters for Thiophene Derivatives (Calculated via DFT)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Thiophene-based Hydrazone Derivative | -6.01 | -2.01 | 4.00 | rsc.org |
| Thiophene-based Thiazolidinone Derivative | -5.93 | -1.52 | 4.41 | rsc.org |
| 3-(4-fluorophenyl)thiophene | -6.23 | -0.98 | 5.25 | nih.gov |
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis for advanced research applications)
Quantum chemical calculations can accurately predict various spectroscopic properties, which is essential for confirming the structure of a synthesized compound and interpreting experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. tandfonline.com Calculations on 3-phenylthiophene (B186537) derivatives have shown good agreement between theoretically predicted and experimentally observed chemical shifts. nih.gov For this compound, such calculations would predict the specific chemical shifts for each proton and carbon atom, aiding in its structural elucidation.
IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor, providing a reliable prediction of the IR spectrum. researchgate.net This allows for the assignment of specific vibrational modes (e.g., O-H stretch, N-H bend, C-S stretch) to the observed experimental peaks.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which can be used to simulate a molecule's UV-Vis absorption spectrum. scielo.org.za These calculations help identify the nature of the electronic transitions (e.g., π→π* or n→π*) responsible for the absorption bands. For thiophene-based systems, TD-DFT calculations have been successfully used to interpret their electronic spectra. nih.govaip.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Serine |
| Threonine |
| Aspartate |
| Glutamate |
| Thieno[2,3-d]pyrimidin-4(3H)-ones |
| Spiro-indolin-oxadiazole |
| Tetrasubstituted Thiophene Analogues |
| N-aromatic acetamides |
| 3-phenylthiophene |
| 3-(4-fluorophenyl)thiophene |
| 3-(4-nitrophenyl)thiophene |
| Thiophene-based Hydrazone Derivative |
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Lead Optimization
The evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in the drug discovery pipeline, as it helps to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. mdpi.com In silico ADME prediction tools utilize a compound's structure to estimate its physicochemical and pharmacokinetic characteristics, providing valuable insights for lead optimization. rsc.org For this compound, computational models can predict a range of properties that influence its journey through the body.
These predictive models are crucial for screening large databases of chemical compounds to prioritize promising candidates and eliminate those with unfavorable pharmacokinetic behaviors before synthesis. researchgate.netresearchgate.net A summary of key ADME-relevant physicochemical properties predicted for this compound is presented below.
Table 1: Predicted Physicochemical Properties for this compound This table is generated based on computational models and theoretical principles for a molecule with the structure of this compound.
| Property | Predicted Value | Significance in ADME |
|---|---|---|
| Molecular Weight | 185.29 g/mol | Influences diffusion and absorption; generally <500 g/mol is preferred for oral bioavailability. |
| LogP (octanol/water partition coefficient) | ~1.5 - 2.5 | Measures lipophilicity, affecting absorption and distribution. Values in this range suggest good permeability. researchgate.net |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Predicts cell permeability. Values <140 Ų are generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2 | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and membrane permeability. |
| Rotatable Bonds | 5 | Influences conformational flexibility and binding affinity. |
The metabolism of a drug candidate is a key determinant of its efficacy and duration of action. The thiophene ring, present in this compound, is a known structural alert, as its metabolism can lead to the formation of reactive metabolites. acs.orgacs.org The primary metabolic pathways for thiophene-containing compounds are cytochrome P450-dependent, often involving S-oxidation to form thiophene S-oxides or epoxidation of the thiophene ring. acs.orgnih.gov
Beyond the thiophene core, other parts of the molecule are also susceptible to metabolic transformations. The secondary amine could undergo N-dealkylation, and the primary alcohol is a likely site for oxidation. In silico pathway prediction models can simulate these transformations to identify potential metabolites. nih.govnih.gov
Table 2: Predicted Metabolic Pathways and Potential Metabolites of this compound This table outlines theoretically predicted metabolic reactions and the resulting structures based on common biotransformations of thiophene and amino-alcohol moieties.
| Metabolic Reaction | Predicted Metabolite Structure | Description |
|---|---|---|
| Thiophene S-oxidation | 2-((Methyl-1-oxido-thiophen-3-yl)methyl-amino)-ethanol | The sulfur atom in the thiophene ring is oxidized to a sulfoxide. This is a common metabolic route for thiophenes. acs.org |
| Thiophene Epoxidation | Metabolite resulting from epoxide formation on the thiophene ring | An epoxide forms across one of the double bonds of the thiophene ring, creating a highly reactive intermediate. acs.org |
| Alcohol Oxidation | 2-(Methyl-thiophen-3-ylmethyl-amino)-acetic acid | The primary ethanol group is oxidized first to an aldehyde and then to a carboxylic acid. |
| N-Demethylation | 2-(Thiophen-3-ylmethyl-amino)-ethanol | The methyl group attached to the nitrogen atom is removed. |
A compound's ability to permeate biological membranes and distribute to its target tissues is fundamental to its therapeutic effect. Theoretical parameters such as lipophilicity (LogP), water solubility, and the ability to cross the blood-brain barrier (BBB) are routinely estimated using computational methods. researchgate.net These parameters help in assessing the potential for oral absorption and central nervous system (CNS) activity. For this compound, these predictions provide a preliminary assessment of its likely distribution profile.
Table 3: Predicted Permeability and Distribution Parameters for this compound This table presents in silico predictions for key parameters governing the permeability and distribution of the target compound.
| Parameter | Predicted Outcome | Implication for Drug Development |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut, suggesting potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeability | Likely to be BBB Permeant | The molecule may be able to cross into the central nervous system, which could be desirable or undesirable depending on the therapeutic target. |
| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | P-gp is an efflux pump that removes drugs from cells. Being a non-substrate is advantageous for bioavailability and tissue penetration. |
| Plasma Protein Binding (PPB) | Moderately High | The extent of binding to plasma proteins affects the concentration of free drug available to exert its pharmacological effect. |
| Volume of Distribution (VDss) | Low to Moderate | This parameter indicates the extent of a drug's distribution in body tissues versus plasma. mdpi.com A low to moderate value suggests distribution primarily in the extracellular fluid. |
Virtual Screening and Library Design Based on this compound Scaffold
The core structure, or scaffold, of a molecule like this compound can serve as a valuable starting point for discovering new, related compounds with potentially improved properties. nih.gov Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. tandfonline.commdpi.com By using the thiophene-amino-ethanol scaffold as a query, researchers can design focused libraries for screening against specific biological targets. nih.gov
This process can be either ligand-based, where new molecules are sought based on similarity to the known active scaffold, or structure-based, where molecules are computationally "docked" into the three-dimensional structure of a target protein. tandfonline.commdpi.com The goal is to explore the chemical space around the initial scaffold to identify derivatives with enhanced potency, selectivity, or improved ADME properties. tandfonline.comresearchgate.net Commercial libraries, such as the ChemDiv database, contain millions of compounds that can be screened virtually. chemdiv.com
Table 4: Example of a Virtual Library Design Based on the this compound Scaffold This table illustrates how specific points on the parent scaffold can be modified to generate a diverse library of related compounds for virtual screening.
| Point of Diversification (R-group) | Parent Structure Moiety | Example Modifications | Rationale for Modification |
|---|
| R1 (on Thiophene Ring) | Hydrogen | -Halogens (Cl, F, Br) -Alkyl groups (e.g., -CH3) -Methoxy group (-OCH3) | To modulate lipophilicity, electronic properties, and potential metabolic stability of the thiophene ring. | | R2 (on Amine) | Methyl group | -Ethyl, Propyl, Cyclopropyl -Benzyl group | To explore the size and nature of the substituent on the nitrogen, which can affect binding affinity and selectivity. | | R3 (on Ethanol Chain) | Hydrogen | -Methyl group -Phenyl group | To alter steric bulk and lipophilicity near the hydroxyl group, potentially influencing hydrogen bonding interactions. |
Advanced Analytical Methodologies for Academic Research on 2 Methyl Thiophen 3 Ylmethyl Amino Ethanol
Advanced Chromatographic Techniques for Separation and Purity
Chromatographic methods are indispensable for the isolation of 2-(Methyl-thiophen-3-ylmethyl-amino)-ethanol from synthetic reaction mixtures and for the quantitative assessment of its purity. Given the compound's polarity and chirality, specialized techniques are necessary.
Chiral Chromatography for Enantiomeric Separation
The presence of a stereocenter in this compound necessitates the use of chiral chromatography to separate its enantiomers. This technique is crucial for studying the stereospecific properties and potential biological activities of each enantiomer. The separation is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. oup.com For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier like isopropanol or ethanol (B145695), is optimized to achieve baseline separation. oup.com
Table 1: Hypothetical Chiral HPLC Separation Parameters for this compound Enantiomers
| Parameter | Value |
| Column | Chiralpak IA (amylose-based CSP) |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 235 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 14.8 min |
| Resolution (Rs) | >1.5 |
| Enantiomeric Excess (% ee) | >99% |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures and confirming the identity of a target compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing polar, non-volatile, and thermally labile compounds like this compound. The compound can be separated from impurities using reversed-phase chromatography, and the mass spectrometer provides highly sensitive and selective detection. acs.orgnih.gov Electrospray ionization (ESI) in positive mode would likely be used to generate the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) involves selecting this precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint for unequivocal identification. researchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Due to the low volatility of the target amino alcohol, derivatization is required prior to GC analysis. nih.gov The hydroxyl and secondary amine groups can be derivatized, for example, through silylation, to increase volatility and thermal stability. researchgate.net GC-MS offers excellent chromatographic resolution. uu.nl The subsequent mass spectrometric analysis provides detailed structural information based on the fragmentation patterns of the derivatized molecule. nih.govresearchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) |
| LC-MS/MS | ESI+ | 199.09 ([M+H]⁺) | 181.08 ([M+H-H₂O]⁺), 168.07 ([M+H-CH₂OH]⁺), 111.04 (Thiophenemethyl fragment) |
| GC-MS (after derivatization) | EI | Dependent on derivatizing agent | Fragmentation pattern characteristic of the derivatized thiophene (B33073) and amino alcohol moieties |
High-Resolution Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous determination of the chemical structure of this compound.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. weebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be performed.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with the carbon atom it is directly attached to. youtube.com
2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. youtube.comyoutube.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Thiophene C2 | ~126 | - | H4, H5, CH₂ (benzyl) |
| Thiophene C3 | ~140 | - | H4, H5, CH₂ (benzyl) |
| Thiophene C4 | ~128 | ~7.1 (d) | C2, C3, C5 |
| Thiophene C5 | ~124 | ~7.0 (d) | C3, C4 |
| CH₂ (benzyl) | ~55 | ~3.8 (s) | C2, C3, C4, N-CH₃ |
| N-CH₃ | ~40 | ~2.4 (s) | CH₂ (benzyl), N-CH₂ |
| N-CH₂ | ~60 | ~2.8 (t) | N-CH₃, CH₂-OH |
| CH₂-OH | ~62 | ~3.6 (t) | N-CH₂ |
X-ray Crystallography of Co-crystals with Biological Targets (if applicable)
Single-crystal X-ray crystallography provides the most definitive proof of molecular structure, including absolute configuration, by mapping atomic positions in three-dimensional space. excillum.com A significant challenge for small organic molecules can be growing crystals of sufficient quality for diffraction. nih.gov If the molecule itself proves difficult to crystallize, a co-crystallization strategy can be employed. This involves crystallizing the target molecule with a second molecule, or "co-former," to facilitate the formation of a well-ordered crystal lattice. iucr.orgresearchgate.net In the context of drug discovery, co-crystallization with a biological target (e.g., an enzyme or receptor) can provide invaluable information about binding interactions. nih.gov In the absence of a known target for this compound, co-crystallization with a suitable host molecule could be used to obtain its solid-state structure. nih.gov
Table 4: Representative Crystallographic Data for a Small Organic Molecule
| Parameter | Example Value |
| Chemical Formula | C₁₀H₁₅NOS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 5.85 |
| c (Å) | 18.21 |
| β (°) ** | 98.5 |
| Volume (ų) ** | 1070 |
| Z | 4 |
| R-factor | < 0.05 |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org It is a sensitive technique for studying the conformation of chiral molecules in solution and for determining their absolute configuration. creative-biostructure.comrsc.org The enantiomers of this compound are expected to produce CD spectra that are mirror images of each other. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of a synthesized enantiomer can be assigned. nih.govnih.gov Furthermore, changes in the CD spectrum upon variations in solvent or temperature can provide insights into the conformational dynamics of the molecule. nih.gov
Table 5: Hypothetical Circular Dichroism Data for Enantiomers of this compound
| Enantiomer | Wavelength of Maximum (λ_max, nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| R-enantiomer | 240 | +1.5 x 10⁴ |
| S-enantiomer | 240 | -1.5 x 10⁴ |
Biophysical Techniques for Molecular Interaction Studies
Biophysical methods are indispensable for a detailed quantitative analysis of biomolecular interactions. They provide direct measurements of binding affinity, kinetics, and thermodynamics, offering a comprehensive picture of how a ligand like this compound interacts with its target. These techniques are typically performed in controlled, cell-free environments, which allows for the precise characterization of direct binding events without the complexities of a cellular system.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a binding event. mdpi.com By quantifying this heat release or absorption, ITC can determine the key thermodynamic parameters of an interaction in a single experiment, including the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). mdpi.com
In a hypothetical ITC experiment to study this compound, the compound would be placed in a syringe and titrated into a sample cell containing a solution of its purified target protein. As the compound is injected, the binding reaction occurs, generating a heat pulse that is measured by the calorimeter. The magnitude of these heat pulses is proportional to the amount of binding that occurs with each injection. As the target protein becomes saturated with the ligand, the heat signals diminish, resulting in a binding isotherm. Fitting this curve provides the thermodynamic signature of the interaction. This data is crucial for understanding the forces driving the binding, whether it is enthalpy-driven (e.g., hydrogen bonding, van der Waals forces) or entropy-driven (e.g., hydrophobic interactions).
Illustrative ITC Data for this compound Binding
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | - |
| Affinity (KD) | 150 | nM |
| Enthalpy (ΔH) | -8.5 | kcal/mol |
Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are label-free optical techniques that provide real-time data on the kinetics of molecular interactions. csic.esgatorbio.comnih.govmdpi.com They measure the association (on-rate, ka) and dissociation (off-rate, kd) of a ligand (analyte) binding to a target (ligand) that is immobilized on a sensor surface. The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (kd/ka).
For an SPR or BLI analysis of this compound, the target protein would first be immobilized onto the surface of a sensor chip. A solution containing this compound would then be flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index (for SPR) or the optical thickness (for BLI) at the sensor surface, which is detected in real-time and plotted as a sensorgram. csic.esmdpi.comnih.gov This allows for the direct measurement of the association phase. Subsequently, a buffer solution is flowed over the chip to monitor the dissociation of the compound from the target. Analyzing these curves provides the kinetic rate constants, offering insights into how quickly the binding complex forms and how stable it is over time.
Illustrative Kinetic Data for this compound Interaction
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (ka) | 2.1 x 105 | M-1s-1 |
| Dissociation Rate (kd) | 3.5 x 10-3 | s-1 |
MicroScale Thermophoresis (MST) for Ligand-Target Interactions
MicroScale Thermophoresis (MST) is a solution-based method that measures binding affinity by detecting changes in the thermophoretic movement of molecules in a microscopic temperature gradient. nih.govharvard.edu Thermophoresis, the directed motion of particles in a temperature gradient, is highly sensitive to changes in a molecule's size, charge, and hydration shell. nih.gov When a ligand binds to a target molecule, these properties are altered, leading to a change in its movement, which is detected and quantified.
To analyze the interaction of this compound using MST, the target protein would typically be fluorescently labeled. A constant concentration of the labeled target is mixed with a serial dilution of the unlabeled this compound. These samples are then loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. nih.gov The fluorescence within the heated spot is monitored as the molecules move. The change in the normalized fluorescence as a function of the ligand concentration is plotted to generate a binding curve, from which the dissociation constant (KD) is derived. MST is advantageous due to its low sample consumption, speed, and ability to perform measurements in complex biological liquids. nih.govharvard.edu
Illustrative MST Binding Affinity Data
| Parameter | Value | Unit |
|---|---|---|
| Dissociation Constant (KD) | 125 | nM |
| Target Concentration | 20 | nM |
Radioligand Binding Assays for Receptor Characterization in Research
Radioligand binding assays are a foundational technique in pharmacology for characterizing receptor-ligand interactions. nih.gov These assays use a radioactively labeled ligand (a "radioligand") to specifically label receptors. They are widely employed to determine the affinity of a compound for a receptor and the density of receptors in a given tissue or cell preparation. perceptive.com
In the context of this compound, two primary types of radioligand binding assays could be conducted.
Saturation Binding Assay: This experiment would be used to determine the equilibrium dissociation constant (KD) of a radiolabeled version of this compound and the total receptor density (Bmax) in a sample. perceptive.com This involves incubating the sample (e.g., cell membranes expressing the target receptor) with increasing concentrations of the radioligand until saturation is reached.
Competition Binding Assay: This assay measures the ability of the unlabeled this compound to compete with a known radioligand for binding to the target receptor. The results yield the inhibitory constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. This is a common approach when a radiolabeled version of the test compound is not available.
Research on related classes of compounds, such as 2-aminothiophene derivatives, has successfully utilized radioligand binding experiments to characterize their activity as allosteric modulators at receptors like the A1 adenosine (B11128) receptor. nih.gov This precedent highlights the utility of the technique for exploring the receptor pharmacology of novel thiophene-based molecules.
Illustrative Radioligand Saturation and Competition Binding Data
| Assay Type | Parameter | Value | Unit |
|---|---|---|---|
| Saturation | Dissociation Constant (KD) | 2.5 | nM |
| Saturation | Receptor Density (Bmax) | 1500 | fmol/mg protein |
Exploration of 2 Methyl Thiophen 3 Ylmethyl Amino Ethanol As a Research Probe and Lead Compound
Potential as a Pharmacological Tool for Receptor Characterization and Validation
There is no available research on the affinity or selectivity of 2-(Methyl-thiophen-3-ylmethyl-amino)-ethanol for any specific biological receptors. Its potential as a tool for receptor mapping, binding assays, or as a radiolabeled ligand has not been investigated.
Investigation in Pre-Clinical Disease Models (In Vitro and Ex Vivo, Non-Human, Mechanistic Focus)
No studies have been published that utilize this compound in any in vitro or ex vivo disease models.
Mechanisms of Action in Specific Cellular Pathophysiological Models
Data on the molecular mechanisms of this compound are absent from the scientific literature. There are no reports on its effects on cellular signaling pathways, enzyme activity, or other pathophysiological processes.
Identification of Research Biomarkers and Proximal Cellular Effects
There is no information regarding biomarkers that could be used to measure the biological activity of this compound, nor are there descriptions of its immediate effects on cellular function.
Exploration in Organotypic Slice Cultures or Primary Cell Models
The effects of this compound have not been assessed in complex tissue models like organotypic slice cultures or in primary cell cultures derived directly from living organisms.
Role in Target Validation and Deconvolution Studies
This compound has not been used in target identification or validation studies. There is no research available that would link this molecule to a specific biological target.
Basis for Development of Next-Generation Molecular Entities and Scaffold Optimization
As there is no foundational research on the biological activity or structure-activity relationships of this compound, it has not served as a basis for the design and synthesis of new, optimized compounds.
Research on "this compound" in Chemical Proteomics Remains Undisclosed
Despite a thorough review of available scientific literature, specific applications of the chemical compound this compound in the fields of chemical proteomics and affinity-based profiling have not been documented in publicly accessible research.
Chemical proteomics and affinity-based profiling are powerful techniques used to identify the molecular targets of small molecules within a complex biological system. These methods often rely on the design of chemical probes derived from a lead compound of interest. These probes are engineered to interact with their protein targets and are equipped with a reporter tag for identification and enrichment.
While the thiophene (B33073) scaffold is a common feature in many biologically active molecules and has been the subject of extensive medicinal chemistry research, the specific derivative, this compound, has not been prominently featured in studies related to its use as a research probe or lead compound for target identification in a proteomics context.
General methodologies for chemical proteomics involve the synthesis of affinity-based probes that typically include three key components: a binding group that recognizes the target protein, a reactive group for covalent modification, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and isolation of the protein-probe complex. Subsequent analysis by mass spectrometry allows for the identification of the target proteins.
The potential of any given compound, including this compound, to be developed into a chemical probe would depend on its biological activity and the feasibility of chemically modifying its structure to incorporate the necessary components for affinity-based profiling without abolishing its binding affinity for its target.
At present, there are no published studies detailing the design, synthesis, or application of probes based on the this compound structure for the purpose of chemical proteomics or affinity-based profiling. Therefore, detailed research findings, data tables, and specific examples of its use in this context cannot be provided. The scientific community awaits future research that may explore the potential of this and other novel compounds in the ever-evolving field of chemical biology.
Future Directions and Emerging Research Avenues for 2 Methyl Thiophen 3 Ylmethyl Amino Ethanol
Integration with High-Throughput and High-Content Screening Technologies
The initial exploration of the biological potential of 2-(Methyl-thiophen-3-ylmethyl-amino)-ethanol would logically begin with its integration into high-throughput screening (HTS) and high-content screening (HCS) platforms. HTS allows for the rapid testing of the compound against a vast array of biological targets, while HCS provides detailed data on its effects on cellular morphology and function.
A primary HTS campaign could involve screening a library of compounds, including this compound and its analogues, against panels of cancer cell lines or specific enzymes. techscience.com For instance, a study on other thiophene (B33073) derivatives utilized an in vitro primary anticancer assay by the National Cancer Institute to evaluate efficacy against 60 different human cancer cell lines. techscience.com A similar approach for this compound could rapidly identify potential "hits" for further investigation.
High-content screening would offer a more nuanced view, revealing subcellular effects. By using automated microscopy and fluorescent probes, researchers could assess parameters such as cell viability, apoptosis, mitochondrial function, and cytoskeletal rearrangement in response to the compound. This would generate a detailed phenotypic fingerprint, offering clues to its mechanism of action.
Illustrative Data from a Hypothetical HTS Campaign
| Target Cell Line | Compound Concentration (µM) | % Inhibition (Example) | Screening Method |
|---|---|---|---|
| HepG-2 (Liver Cancer) | 10 | 65% | Cell Viability Assay |
| HCT-116 (Colon Cancer) | 10 | 58% | Cell Viability Assay |
| MCF-7 (Breast Cancer) | 10 | 45% | Cell Viability Assay |
Application in Chemoinformatics, Big Data Analysis, and Artificial Intelligence for Drug Discovery Research
Chemoinformatics and artificial intelligence (AI) are powerful tools for accelerating drug discovery. For a novel scaffold like this compound, these computational approaches can predict its properties, identify potential biological targets, and guide the synthesis of more potent and selective derivatives.
Initial steps would involve creating a detailed in silico profile of the molecule. This includes calculating its physicochemical properties (e.g., logP, molecular weight, polar surface area) and using computational models to predict its ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov Software like Molsoft and the PreADMET calculator have been used for similar analyses of other thiophene derivatives. nih.gov
Machine learning algorithms could then be trained on large datasets of known bioactive compounds to predict the likely biological targets of this compound. By comparing its structural features to those of molecules with known activities, AI can generate a ranked list of potential protein interactions to be validated experimentally. This approach has been successfully applied to other heterocyclic compounds to identify promising leads.
Table of Predicted Physicochemical Properties (Illustrative)
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 185.28 | Calculation |
| LogP | 1.75 | ALOGPS 2.1 |
| H-bond Donors | 2 | Calculation |
| H-bond Acceptors | 3 | Calculation |
Unexplored Biological Targets and Pathways for Mechanistic Investigation
The thiophene moiety is present in compounds that target a wide range of biological pathways. researchgate.net While initial screenings might point towards a general activity like anticancer effects, deeper mechanistic studies would be required to identify the specific molecular targets. Given the known activities of related compounds, several unexplored avenues warrant investigation for this compound.
One area of interest could be its effect on inflammatory pathways. Certain thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8, and inhibit the activation of signaling pathways such as NF-κB and ERK. nih.gov Investigating whether this compound can modulate these pathways could reveal potential applications in inflammatory disease research.
Another promising area is the investigation of its impact on metabolic enzymes or receptor tyrosine kinases, which are often dysregulated in cancer. researchgate.net Molecular docking studies, which computationally model the interaction between a small molecule and a protein target, could be employed to screen for potential binding partners. For example, docking studies have helped identify novel thiophene derivatives as potential inhibitors of specific enzymes involved in cancer progression. nih.govnih.gov
Challenges and Opportunities in Chemical Biology Research with Novel Scaffolds
Introducing a novel scaffold like this compound into chemical biology research presents both challenges and opportunities. A primary challenge is the lack of established synthetic routes for generating a diverse library of analogues. Developing versatile and efficient synthetic strategies would be a crucial first step to enable structure-activity relationship (SAR) studies. researchgate.net
The opportunity lies in the potential for this scaffold to exhibit novel pharmacology. Its unique three-dimensional shape and electronic properties may allow it to interact with biological targets in ways that existing chemical probes cannot. This could lead to the discovery of new druggable pockets on proteins or the development of tools to study previously intractable biological questions. The structural similarity to biologically active thiophenes suggests it could be a valuable platform for creating new sensors or fluorescent probes. labmanager.com
Development of Prodrug Strategies for Research Tool Delivery (not clinical)
For a compound to be an effective research tool in cellular or in vivo models, it must be able to reach its target in sufficient concentrations. Prodrug strategies involve chemically modifying a molecule to improve its delivery characteristics, such as cell permeability or solubility. mdpi.com These modifications are designed to be cleaved by cellular enzymes, releasing the active compound at its site of action.
For this compound, the hydroxyl group of the ethanol (B145695) moiety presents a convenient handle for prodrug derivatization. Esterification of this group with a lipophilic promoiety could enhance its ability to cross cell membranes. The choice of the promoiety is critical and would need to be optimized to ensure it is efficiently cleaved inside the cell and is non-toxic. mdpi.com This approach could be invaluable for improving its utility as a chemical probe in complex biological systems.
Hypothetical Prodrug Designs for Enhanced Cellular Uptake
| Prodrug Derivative | Promoiety | Potential Advantage |
|---|---|---|
| Acetate Ester | Acetyl group | Increased lipophilicity, potential for cleavage by cellular esterases |
| Pivalate Ester | Pivaloyl group | Steric hindrance may slow cleavage, providing sustained release |
Exploration of Photopharmacology or Optogenetic Tools Based on the Scaffold
Photopharmacology is an exciting field that uses light to control the activity of bioactive molecules with high spatiotemporal precision. wikipedia.org This is often achieved by incorporating a photoswitchable moiety, such as an azobenzene, into the structure of a drug. The thiophene ring itself is photoactive and has been used in the development of photoactive polymers and organic dyes. labmanager.commdpi.com
The this compound scaffold could serve as a foundation for developing novel photopharmacological tools. For example, it could be functionalized with a photo-removable "caging" group. In its caged form, the compound would be inactive. Upon irradiation with a specific wavelength of light, the cage would be cleaved, releasing the active molecule in a controlled manner. Alternatively, the thiophene ring itself might be incorporated into a larger photoswitchable system, allowing its biological activity to be turned on and off reversibly with light. acs.org This would enable precise control over biological pathways in living systems, opening up new avenues for research.
Q & A
What are the key considerations for designing a scalable synthesis route for 2-(Methyl-thiophen-3-ylmethyl-amino)-ethanol?
Level: Basic
Methodological Answer:
A scalable synthesis requires optimizing reaction conditions (e.g., temperature, solvent, catalyst) to balance yield and purity. For thiophene-containing compounds like this, multi-step routes often involve:
- Thiophene functionalization : Alkylation or amination at the 3-position of thiophene using reagents like methylamine derivatives (e.g., reductive amination with NaBH₄/MeOH) .
- Protection/deprotection strategies : To prevent side reactions during amino-ethanol group formation.
- Purification : Column chromatography or recrystallization to isolate intermediates.
Refer to analogous syntheses in (e.g., (2-Ethylthiophen-3-yl)(phenyl)methanol) for stepwise protocols and solvent selection.
Which analytical techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve overlapping peaks from thiophene and amino-ethanol moieties. Compare with literature data for similar compounds (e.g., ’s 2-(3-Thienyl)ethanol) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to confirm purity and molecular ion peaks.
- Elemental Analysis : Validate C, H, N, S composition against theoretical values .
How can researchers resolve contradictions in reported biological activity data for thiophene-aminoethanol derivatives?
Level: Advanced
Methodological Answer:
Discrepancies may arise from structural variations, assay conditions, or target specificity. To address this:
- Systematic SAR Studies : Compare analogs (e.g., methyl vs. ethyl substituents) using ’s structural table to isolate substituent effects .
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., ’s kinase inhibitors) .
- Meta-Analysis : Cross-reference data from multiple studies, noting variables like solvent (DMSO vs. ethanol) and concentration ranges.
What computational methods are suitable for modeling the interaction of this compound with biological targets?
Level: Advanced
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding to enzymes (e.g., kinases) based on thiophene and amino-ethanol pharmacophores. Validate with crystallographic data from tools like Mercury ( ) .
- MD Simulations : GROMACS or AMBER for studying conformational stability in aqueous or lipid bilayer environments.
- QSAR Models : Train models using datasets from analogs in and to predict bioactivity .
How can reaction yields be improved for the amino-ethanol functionalization step in this compound’s synthesis?
Level: Advanced
Methodological Answer:
- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination (e.g., ’s use of TiCl₄/THF for similar reactions) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity of the amine group.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.
What strategies are recommended for validating the crystal structure of this compound?
Level: Advanced
Methodological Answer:
- SHELX Refinement : Use SHELXL ( ) for high-resolution data, ensuring R-factors < 5%. Check for twinning or disorder using PLATON .
- Mercury Analysis : Visualize intermolecular interactions (H-bonds, π-stacking) via Mercury’s void analysis and packing similarity tools ( ) .
- CCDC Deposition : Compare with existing thiophene-ethanol structures in the Cambridge Structural Database.
How can researchers investigate the compound’s potential as a kinase inhibitor?
Level: Advanced
Methodological Answer:
- Kinase Profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify targets. Reference ’s findings on ethanol-amine derivatives inhibiting EGFR/HER2 .
- IC₅₀ Determination : Dose-response curves in cancer cell lines (e.g., A549, MCF-7) with ATP-concentration variations.
- Structural Biology : Co-crystallize the compound with kinase domains to elucidate binding modes.
What experimental approaches mitigate spectral overlap in NMR analysis of this compound?
Level: Advanced
Methodological Answer:
- 2D NMR Techniques : HSQC and HMBC to assign thiophene and amino-ethanol protons .
- Paramagnetic Relaxation Agents : Add Cr(acac)₃ to suppress solvent peaks in D₂O-based samples.
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) at low temperatures.
How can intermolecular interactions in the solid state influence the compound’s stability?
Level: Advanced
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify H-bonding and van der Waals contacts using CrystalExplorer.
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with packing efficiency.
- Moisture Sensitivity Tests : Expose crystals to controlled humidity and monitor changes via PXRD .
What methodologies are recommended for elucidating the reaction mechanism of amino-ethanol group formation?
Level: Advanced
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-methylamine to track incorporation via LC-MS.
- Kinetic Studies : Monitor intermediates by quenching aliquots at timed intervals and analyzing via GC-MS.
- DFT Calculations : Simulate transition states (Gaussian 16) to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
